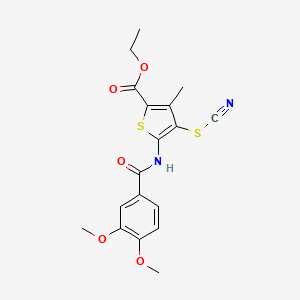

Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is involved in complex chemical syntheses that explore its potential applications in various fields, including pharmaceuticals and materials science. For instance, thiophene derivatives like Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate are synthesized for their promising applications in antiulcer activities, showcasing the compound's potential in medicinal chemistry (Hosokami et al., 1992). Additionally, these compounds are evaluated for their solubility, bioavailability, and pharmacological effects, further indicating their relevance in drug development and therapeutic interventions (Hosokami et al., 1995).

Material Science and Organic Synthesis

In the realm of organic synthesis and materials science, thiophene derivatives are utilized for the development of novel compounds with specific optical and electronic properties. The synthesis of 2,4-disubstituted thiophene derivatives, for example, showcases the utility of such compounds in creating materials with potential applications in electronics and photonics due to their luminescent properties (Teiber & Müller, 2012).

Pharmacological and Biological Activities

The pharmacological and biological activities of thiophene derivatives are extensively studied, revealing their potential in treating various diseases. Compounds like Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate are investigated for their antiproliferative activities, particularly against cancer cell lines, highlighting their significance in cancer research and potential therapeutic applications (Ghorab et al., 2013).

Dyeing and Textile Industry

In the dyeing and textile industry, thiophene-based compounds are synthesized for their application as disperse dyes, demonstrating their utility in imparting color to polyester fibers. These dyes exhibit good fastness properties and are investigated for their environmental and practical implications in textile manufacturing (Iyun et al., 2015).

Safety and Hazards

properties

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)11-6-7-12(23-3)13(8-11)24-4/h6-8H,5H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCMESMQSXNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)

![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)

![2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662671.png)